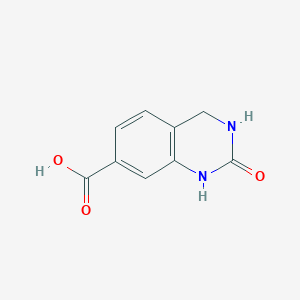

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a nitrogen-rich heterocyclic compound . These types of compounds constitute a major portion of naturally occurring and biologically active compounds . They have gained considerable attention in biomedical and pharmaceutical industries .

Synthesis Analysis

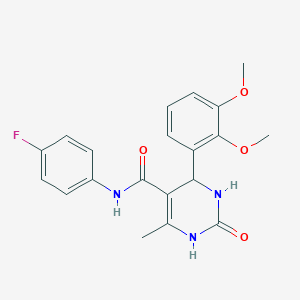

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is carried out in solvent-free conditions via the Biginelli reaction . The protocol is environmentally benign with mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .Molecular Structure Analysis

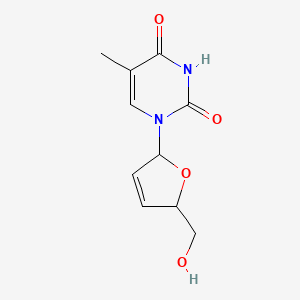

The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be represented by the InChI code: 1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid include a molecular weight of 192.17 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Process and Rearrangements : The compound 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be synthesized through a process involving the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea. This method leads to the formation of various derivatives of 2-oxo-1,2,3,4-tetrahydroquinazoline, avoiding the creation of isomeric indoles. The catalytic reduction of these compounds results in different dihydro-derivatives, demonstrating the compound's versatility in chemical synthesis and rearrangements (Armarego & Milloy, 1973).

Structural Characterization and Molecular Docking : New derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate, similar in structure to 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, have been synthesized and structurally characterized. These derivatives have been evaluated using methods like NMR spectroscopy, X-ray crystallography, and molecular docking, providing insights into their potential interactions with protein database inhibitors (Hayani et al., 2021).

Potential Medical Applications

Anticancer Activity : Research has been conducted on similar compounds like 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives for their potential anticancer effects. These compounds have shown significant activity against the breast cancer MCF-7 cell line, indicating the potential therapeutic applications of related quinazoline derivatives in cancer treatment (Gaber et al., 2021).

Antibacterial Activities : Similar compounds, such as 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative organisms. These findings suggest the potential for developing antibacterial agents from quinazoline derivatives (Cooper et al., 1990).

Safety and Hazards

The safety information for 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions for research on 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid could involve further exploration of its synthesis methods, its potential biological activities, and its applications in the biomedical and pharmaceutical industries. Given the interest in similar compounds, it’s likely that this compound could also garner attention in the scientific community .

Propriétés

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWJBJQHOEFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2772299.png)

![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)

![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)